4-Tert-butoxy-3-hydroxybenzoic acid
Description
4-Tert-butoxy-3-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a tert-butoxy group (-O-C(CH₃)₃) at the para position and a hydroxyl group (-OH) at the meta position relative to the carboxylic acid moiety. The tert-butoxy group confers steric bulk and lipophilicity, while the hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-9-5-4-7(10(13)14)6-8(9)12/h4-6,12H,1-3H3,(H,13,14) |
InChI Key |
NVWKOWSXTLOVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-tert-butylphenol with carbon dioxide in the presence of a base, followed by oxidation to introduce the hydroxyl group . Another method includes the Friedel-Crafts alkylation of 3-hydroxybenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of 4-Tert-butoxy-3-hydroxybenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butoxy-3-ketobenzoic acid, while reduction can produce 4-tert-butoxy-3-hydroxybenzyl alcohol .
Scientific Research Applications
4-Tert-butoxy-3-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity . These properties make it a valuable compound in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-tert-Butyl-3-methoxybenzoic acid
- Key Differences : Replaces the hydroxyl group with a methoxy (-OCH₃) group at position 3.
- Impact: The methoxy group is less acidic (pKa ~10 vs. ~8–9 for phenolic -OH) and acts as an electron donor, reducing the carboxylic acid’s acidity compared to the hydroxyl analog.
3-(tert-Butyl)-4-hydroxybenzoic acid (CAS 19420-59-8)
- Key Differences : Inverts substituent positions (tert-butyl at position 3, hydroxyl at position 4).
- Impact: Positional isomerism alters electronic effects.
4-tert-Butylamino-3-nitrobenzoic acid
- Key Differences: Features a nitro (-NO₂) group at position 3 and a tert-butylamino (-NH-C(CH₃)₃) group at position 4.
- Impact: The nitro group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa). The tert-butylamino group introduces basicity and hydrogen-bonding diversity, which may enhance pharmacological utility as an intermediate .
Steric and Solubility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
